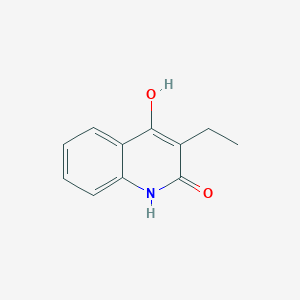

3-ethyl-2-hydroxy-1H-quinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-10(13)8-5-3-4-6-9(8)12-11(7)14/h3-6H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVFOVYOVILFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-60-5 | |

| Record name | 3-Ethyl-4-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-ethyl-2-hydroxy-1H-quinolin-4-one chemical properties

An In-depth Technical Guide on the Chemical Properties of 3-ethyl-2-hydroxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Tautomerism

It is important to note that this compound exists in tautomeric forms, primarily with 3-ethyl-4-hydroxy-1H-quinolin-2-one. The stability and predominance of each tautomer can be influenced by the solvent and physical state.[3] This guide will address the properties of this compound, considering its tautomeric nature.

Chemical Properties

A summary of the key chemical and physical properties of this compound and its related structures is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 3-Ethyl-4-hydroxy-2-oxo-chinolin, 3-ethyl-4-hydroxyquinolin-2(1H)-one, 3-Ethyl-4-hydroxy-2-chinolon, 3-Ethyl-4-hydroxy-carbostyril | [4] |

| CAS Number | 1873-60-5 | [4] |

| Molecular Formula | C11H11NO2 | [4] |

| Molecular Weight | 189.211 g/mol | [4] |

| Melting Point | 166-168 °C (for 3-ethyl-2-hydroxyquinoline) | [5] |

| Boiling Point | 322.1ºC at 760 mmHg | [4] |

| Density | 1.239 g/cm³ | [4] |

| pKa | 11.84 ± 0.70 (Predicted for 3-ethyl-2-hydroxyquinoline) | [5] |

| LogP | 2.20840 | [4] |

| Solubility | Soluble in methanol. | [6] |

Experimental Protocols

Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

A general procedure for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[7][8]

General Procedure:

-

A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.[7]

-

The reaction mixture is first heated at 220-230°C for 1 hour.[7]

-

The temperature is then raised to 260-270°C, and heating continues until the distillation of ethanol ceases (typically 3-6 hours).[7]

-

For most derivatives, the hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature. The resulting precipitate is collected by filtration.[7]

-

The collected precipitate is then mixed with an aqueous sodium hydroxide solution (0.5 M, 250 mL) and toluene (50 mL).[7]

-

The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).[7]

-

The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl to Congo red.[7]

-

The precipitated 4-hydroxyquinolin-2-one derivative is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.[7]

References

- 1. 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | 14944-99-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. 3-Ethyl-2-hydroxy-4(1H)-quinolinone | CAS#:1873-60-5 | Chemsrc [chemsrc.com]

- 5. 3-ETHYL-2-HYDROXYQUINOLINE | 2217-31-4 [chemicalbook.com]

- 6. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 7. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-ethyl-2-hydroxy-1H-quinolin-4-one

CAS Number: 1873-60-5

This technical guide provides a comprehensive overview of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a heterocyclic organic compound belonging to the quinolinone family. Due to the limited availability of data for this specific molecule, this guide also draws upon information from the broader class of quinolin-4-ones to provide context for its potential properties and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note the tautomeric nature of this compound, which can exist in equilibrium with its 4-hydroxy-2(1H)-quinolinone form.

| Property | Value | Source |

| CAS Number | 1873-60-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Tautomeric Forms | This compound / 3-ethyl-4-hydroxy-1H-quinolin-2-one | General Knowledge |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the search results, a viable synthetic route can be extrapolated from established methods for analogous quinolinone structures, such as the Conrad-Limpach or Gould-Jacobs reactions.[5][6][7] The most relevant precedent is the synthesis of N-substituted and other 3-alkyl-4-hydroxyquinolin-2-ones, which involves the thermal condensation of an aniline with a substituted malonic ester.[4]

Proposed Experimental Protocol: Thermal Condensation of Aniline and Diethyl Ethylmalonate

This protocol is adapted from the general procedure for synthesizing 3-substituted-4-hydroxy-1H-quinolin-2-ones.[4]

Objective: To synthesize 3-ethyl-4-hydroxy-1H-quinolin-2-one, a tautomer of this compound.

Materials:

-

Aniline (1 equivalent)

-

Diethyl ethylmalonate (1.02-1.05 equivalents)

-

High-temperature heating mantle or metal bath

-

Flask equipped with a distillation head

-

Toluene

-

0.5 M Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

-

Decolorizing charcoal

-

Standard filtration apparatus

-

Stirring equipment

Procedure:

-

Reaction Setup: In a flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl ethylmalonate (1.02-1.05 eq).

-

Thermal Condensation: Heat the mixture on a metal bath. Maintain a temperature of 220-230°C for 1 hour. Following this, increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3-6 hours.

-

Precipitation: Carefully pour the hot reaction mixture into a beaker of stirred toluene. Allow the mixture to cool to room temperature to facilitate the precipitation of the crude product.

-

Isolation of Crude Product: Collect the precipitate by filtration.

-

Purification - Acid/Base Extraction: a. Dissolve the collected solid in a 0.5 M aqueous sodium hydroxide solution. b. Wash the aqueous solution with toluene (2-3 times) to remove any non-acidic impurities. c. Treat the aqueous layer with decolorizing charcoal and filter to remove colored impurities. d. Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the purified 3-ethyl-4-hydroxy-1H-quinolin-2-one.

-

Final Isolation and Drying: Collect the precipitated product by filtration, wash with water, and dry thoroughly. If necessary, the product can be further purified by recrystallization.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Tautomerism in 2-hydroxy-1H-quinolin-4-ones

The quinolinone ring system of the target compound exhibits keto-enol tautomerism. The 2-hydroxy-4-oxo and the 4-hydroxy-2-oxo forms can interconvert. The equilibrium between these tautomers can be influenced by factors such as the solvent's polarity. In non-polar solvents, the 2-hydroxy (enol-like) form may be favored, while polar solvents tend to favor the 2-oxo (keto-like) form.[8]

Caption: Tautomeric forms of the 3-ethyl-quinolinone core structure.

Note: The above DOT script is a template. For actual visualization, image files representing the chemical structures would be needed.

Potential Biological Activities and Therapeutic Areas

Specific biological studies on this compound are not available in the reviewed literature. However, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9] Derivatives of quinolin-4-one have been investigated for numerous pharmacological activities.

Table of Potential Biological Activities of the Quinolinone Scaffold:

| Biological Activity | Description | Key References |

| Antimicrobial | Includes antibacterial and antifungal properties. The quinolone class of antibiotics is a well-known example. | [9][10] |

| Anticancer | Some quinolinone derivatives have shown cytotoxic effects against various cancer cell lines. They can act as inhibitors of enzymes like topoisomerase. | [9][10][11] |

| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory properties. | [9][10] |

| Antiviral | The scaffold has been explored for activity against viruses, including HIV. | [9][10] |

| Antimalarial | The quinoline ring is a core component of several antimalarial drugs. | [9][10] |

| Enzyme Inhibition | Quinolinones have been studied as inhibitors of various enzymes, such as gyrase and topoisomerase, which are crucial for cellular processes. | [11] |

Given these precedents, it is plausible that this compound could exhibit one or more of these biological activities. However, this would require confirmation through dedicated experimental studies. No specific signaling pathways involving this compound have been identified.

Caption: Logical relationships of the quinolinone scaffold to biological activities.

Conclusion

This compound (CAS: 1873-60-5) is a member of the quinolinone class of heterocyclic compounds. While specific experimental data for this molecule is scarce, its synthesis can be reasonably achieved through established methods like the thermal condensation of aniline and diethyl ethylmalonate. Based on the known pharmacology of the quinolinone scaffold, this compound represents a target of interest for screening in various therapeutic areas, including oncology and infectious diseases. Further research is warranted to fully characterize its physicochemical properties, biological activity, and potential mechanisms of action.

References

- 1. appchemical.com [appchemical.com]

- 2. 3-Ethyl-2-hydroxy-4(1H)-quinolinone | CAS#:1873-60-5 | Chemsrc [chemsrc.com]

- 3. 1873-60-5|3-Ethyl-4-hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 11. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-4-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document covers the nomenclature, physicochemical and spectroscopic properties, a detailed synthesis protocol, and the known biological activities and mechanisms of action of the broader class of 3-substituted-4-hydroxyquinolin-2-ones. While specific experimental data for the title compound is limited, this guide consolidates information from closely related analogs to provide a robust profile for researchers. Methodologies for relevant biological assays are also detailed to facilitate further investigation of this promising chemical entity.

Nomenclature and Structure

The compound with the Chemical Abstracts Service (CAS) Registry Number 1873-60-5 is subject to tautomerism, existing in equilibrium between two primary forms.

-

Preferred IUPAC Name: 3-ethyl-4-hydroxyquinolin-2(1H)-one

-

Synonyms: 3-ethyl-2-hydroxy-1H-quinolin-4-one, 3-ethyl-4-hydroxy-2-oxo-chinolin, 3-Ethyl-4-hydroxy-carbostyril, 3-ethyl-4-hydroxy-1H-quinolin-2-one.[1]

The 4-hydroxy-2(1H)-one tautomer is generally the more stable and commonly cited form in the literature for this class of compounds.

Molecular Structure:

Caption: Tautomeric forms of 3-ethyl-quinolin-2,4-dione.

Physicochemical and Spectroscopic Properties

| Property | 3-Ethyl-4-hydroxyquinolin-2(1H)-one (CAS: 1873-60-5) | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | 2-Phenylquinolin-4(1H)-one |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₃ | C₁₅H₁₁NO |

| Molecular Weight | 189.21 g/mol | 219.23 g/mol | 221.25 g/mol |

| Appearance | - | Solid | White solid[2] |

| Melting Point | - | 223–225 °C[3] | 242–244 °C[2] |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.[4] | - | - |

| Density (Predicted) | 1.239 g/cm³[1] | - | - |

| Boiling Point (Predicted) | 322.1 °C at 760 mmHg[1] | - | - |

| Flash Point (Predicted) | 148.6 °C[1] | - | - |

| LogP (Predicted) | 2.20840[1] | - | - |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable protons for the N-H and O-H groups. In DMSO-d₆, the N-H proton of similar quinolinones typically appears as a broad singlet downfield (δ 11-12 ppm).[2]

-

¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon (C2, around δ 160-175 ppm), the carbon bearing the hydroxyl group (C4), carbons of the ethyl group, and the aromatic carbons of the quinoline core.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (broad, ~3400-2500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the quinolinone ring.

Synthesis

The synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved via the thermal condensation of aniline with diethyl ethylmalonate, a method widely used for this class of compounds.

Caption: General workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 3-Alkyl-4-hydroxyquinolin-2-ones

This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[3]

-

Reaction Setup: A mixture of aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is placed in a flask equipped for distillation.

-

Thermal Condensation: The reaction mixture is heated in a metal bath at 220–230 °C for 1 hour, during which ethanol begins to distill off. The temperature is then raised to 260–270 °C and maintained for approximately 6 hours, or until the distillation of ethanol ceases.

-

Initial Product Isolation: The hot reaction mixture is carefully poured into toluene (50 ml). Upon cooling to room temperature, a precipitate forms, which is collected by filtration.

-

Purification: a. The crude precipitate is dissolved in an aqueous sodium hydroxide solution (0.5 M, 300 ml). b. The alkaline solution is filtered to remove any insoluble byproducts. c. The filtrate is washed with toluene (3 x 15 ml) in a separatory funnel to remove non-polar impurities. d. The aqueous phase is collected, filtered if necessary, and then acidified to Congo red with 10% hydrochloric acid. e. The resulting precipitate is the desired product, 3-ethyl-4-hydroxyquinolin-2(1H)-one.

-

Final Isolation and Drying: The precipitated product is collected by filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Mechanism of Action

While no specific biological studies have been reported for 3-ethyl-4-hydroxyquinolin-2(1H)-one, the 3-substituted-4-hydroxyquinolin-2-one scaffold is associated with a broad range of pharmacological activities.

Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action include:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as topoisomerase, gyrase, and protein kinases.[6]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives, structurally related to quinolinones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents (fluoroquinolones). While the substitution pattern of the title compound differs, the general scaffold has been explored for antimicrobial properties.[1][7]

-

Mechanism: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] It is plausible that other quinolinone derivatives may exert their antimicrobial effects through similar or related pathways.

Other Activities: Derivatives of 4-hydroxyquinolin-2-one have also been investigated for their potential as:

-

Anti-inflammatory agents

-

Antiviral agents

-

Analgesics [9]

Caption: A simplified diagram of the mechanism of action for quinolone antibiotics.

Experimental Protocols for Biological Evaluation

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic compounds.[10][11][12]

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/ml and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.[10]

-

MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[11]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a solution of 5% formic acid in isopropanol).[12]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37 °C for 16-20 hours.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).[14]

ADME/Toxicology Profile

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 3-ethyl-4-hydroxyquinolin-2(1H)-one are not available. However, in silico studies on various quinoline and quinolinone derivatives can provide some insights.

-

Absorption: Many quinolinone derivatives are predicted to have good oral bioavailability, adhering to Lipinski's rule of five.[15]

-

Distribution: Lipophilicity plays a key role in the distribution of these compounds. The predicted LogP of ~2.2 suggests moderate lipophilicity, which may allow for penetration of cell membranes.

-

Metabolism: The metabolism of quinolones can be complex and is often mediated by cytochrome P450 enzymes in the liver. Some quinolones are known to inhibit these enzymes, leading to potential drug-drug interactions.[16]

-

Excretion: Excretion pathways can include both renal and fecal routes, depending on the specific substitutions on the quinolinone core.

-

Toxicity: The genotoxicity of quinoline derivatives is highly dependent on their substitution pattern. While some quinolines are known mutagens, others show no genotoxic effects in assays like the SOS chromotest.[2][17][18] A thorough toxicological evaluation would be necessary for any therapeutic development.

Conclusion

3-Ethyl-4-hydroxyquinolin-2(1H)-one belongs to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While specific experimental data for this particular molecule is scarce, this guide provides a comprehensive framework based on the known properties and activities of its close analogs. The provided synthesis and biological evaluation protocols offer a starting point for further research into the therapeutic potential of this and related quinolinone derivatives. Future studies should focus on the detailed biological characterization of 3-ethyl-4-hydroxyquinolin-2(1H)-one to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one

Introduction

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific derivative, this compound, is a valuable synthetic intermediate for the development of more complex pharmaceutical agents. It's important to recognize that this compound exists in tautomeric equilibrium with its keto form, 3-ethylquinoline-2,4(1H,3H)-dione. The nomenclature often refers to the hydroxy (enol) form, though the dione (keto) form may predominate depending on the environment. This guide provides a detailed overview of its synthesis, focusing on the well-established thermal condensation pathway.

Core Synthesis Pathway: Conrad-Limpach-Knorr Reaction

The most direct and widely employed method for the synthesis of this compound is a thermal cyclocondensation reaction, a variant of the Conrad-Limpach-Knorr synthesis.[1][2] This pathway involves the reaction of an aniline with a β-ketoester or, in this specific case, a substituted malonic ester—diethyl ethylmalonate.

The reaction proceeds in two key stages:

-

Condensation: Aniline attacks one of the ester carbonyls of diethyl ethylmalonate, leading to the formation of an intermediate N-phenyl malonamate ester and the elimination of ethanol.

-

Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular cyclization (annulation) onto the benzene ring, followed by the elimination of a second molecule of ethanol to form the stable quinolin-4-one ring system.[1][3] This high-temperature step is crucial and often rate-determining.[1]

The overall reaction is a robust method for accessing 3-substituted 4-hydroxy-2(1H)-quinolones.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocol is a generalized procedure adapted from established methods for the synthesis of analogous 3-substituted-4-hydroxyquinolin-2(1H)-ones via thermal condensation.[4][5]

Reaction Procedure:

-

Reactant Charging: In a flask equipped with a distillation head and condenser, combine aniline (1.0 equivalent) and diethyl ethylmalonate (1.02-1.05 equivalents).

-

Thermal Reaction - Stage 1: Heat the reaction mixture on a metal bath or in a suitable high-temperature heating mantle to 220-230°C. Maintain this temperature for approximately 1 hour. Ethanol will begin to distill from the reaction mixture.

-

Thermal Reaction - Stage 2: Increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3 to 6 hours. The reaction mixture will become a viscous liquid or may solidify upon completion.

-

Initial Product Isolation: Carefully pour the hot, viscous reaction mixture into a beaker of stirred toluene (approx. 50 mL for a 100 mmol scale reaction). As the mixture cools to room temperature, the crude product will precipitate. Collect the solid precipitate by filtration.

-

Work-up and Purification:

-

Transfer the filtered solid to a mixture of 0.5 M aqueous sodium hydroxide solution and toluene. Stir vigorously to dissolve the acidic quinolinone product in the aqueous phase.

-

Separate the aqueous and organic layers. Wash the aqueous layer with fresh toluene (2 x 40 mL) to remove any non-acidic impurities.

-

Treat the aqueous layer with decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.

-

Precipitation: Slowly acidify the clear aqueous filtrate with 10% hydrochloric acid until the solution is acidic (e.g., to Congo red paper). The target compound will precipitate out of the solution.

-

Final Collection: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Data Presentation

The following tables summarize the key quantitative parameters for this synthesis.

Table 1: Reaction Conditions and Parameters

| Parameter | Value | Reference |

| Reactant 1 | Aniline | [4][5] |

| Reactant 2 | Diethyl ethylmalonate | [4][5] |

| Molar Ratio (Aniline:Malonate) | 1 : 1.02-1.05 | [4][5] |

| Temperature - Stage 1 | 220-230 °C | [4][5] |

| Duration - Stage 1 | 1 hour | [4][5] |

| Temperature - Stage 2 | 260-270 °C | [4][5] |

| Duration - Stage 2 | 3-6 hours (until EtOH ceases) | [4] |

Table 2: Product Characterization

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 1873-60-5 |

| Appearance | Solid |

Note: Specific yield and melting point data for the unsubstituted aniline reaction were not explicitly found in the initial search, but yields for analogous reactions with substituted anilines are often in the range of 60-90%.[4][5]

Mandatory Visualizations

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

The Biological Landscape of 3-Ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide focuses on the biological profile of a specific derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one. While direct, in-depth research on this particular molecule is limited in publicly accessible literature, this document consolidates information on the known biological activities of the broader 4-hydroxy-2-quinolinone class, providing a foundational understanding for future research and development. We will explore the potential antimicrobial, antifungal, and herbicidal activities, supported by generalized experimental protocols and conceptual signaling pathways relevant to the quinolinone family.

Introduction to the 4-Hydroxy-2-Quinolinone Scaffold

The 4-hydroxy-2-quinolinone core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds.[1] This structural framework is associated with a diverse range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2] The substitution at the 3-position of the quinolinone ring is a key determinant of the type and potency of its biological effects. The subject of this guide, this compound, represents a specific analogue whose biological potential is inferred from the activities of structurally related compounds.

It is important to note the tautomeric nature of this compound, which can exist as 3-ethyl-4-hydroxy-1H-quinolin-2-one. This structural isomerism can influence its interaction with biological targets.

Potential Biological Activities

Based on the activities reported for analogous 3-substituted-4-hydroxy-2-quinolinones, this compound is predicted to exhibit the following biological activities:

-

Antifungal Activity: Several studies have highlighted the antifungal potential of quinolinone derivatives.[3] Compounds from this class have been screened against various fungal pathogens, suggesting that this compound may also possess antifungal properties.[3]

-

Herbicidal Activity: Although less common, some quinolinone derivatives have been explored for their herbicidal effects. This opens a potential avenue for the application of this compound in an agricultural context.

Quantitative Biological Data

A comprehensive search of scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, MIC) for this compound. To provide a comparative context, the following table summarizes data for structurally related quinolinone derivatives.

| Compound Class | Biological Activity | Organism/Target | Metric | Value |

| This compound | Antimicrobial, Antifungal, Herbicidal | Various | IC₅₀/MIC | Data Not Available |

| 3,4-dihydro-2(1H)-quinolinone derivatives | Antifungal (Chitin Synthase Inhibition) | Candida albicans | IC₅₀ | 0.09 mM (for compound 2b)[3] |

| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase Inhibition | Human DHODH | IC₅₀ | 9.71 ± 1.4 nM (for analogue 41)[4] |

| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Antioxidant (DPPH Assay) | - | IC₅₀ | 0.165 ± 0.005 mM (for compound 3g)[5] |

Note: The data presented above is for structurally related but distinct molecules and should be used for comparative purposes only. The biological activity of this compound remains to be experimentally determined.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on standard methodologies for evaluating the biological activities of novel chemical entities, the following generalized protocols can be adapted.

Synthesis of 3-Alkyl-4-hydroxy-2-oxoquinolines

A general method for the synthesis of 3-alkyl-substituted 2-oxo-4-hydroxyquinolines involves the Dieckmann condensation of N,N'-di-2-alkoxycarbonylanilides of alkylmalonic acids.[2]

Generalized Procedure:

-

Preparation of the N,N'-di-2-alkoxycarbonylanilide of ethylmalonic acid.

-

Cyclization of the resulting anilide using a suitable base (e.g., sodium hydride) in an appropriate solvent.

-

Acidification of the reaction mixture to precipitate the 3-ethyl-4-hydroxy-2-oxoquinoline product.

-

Purification of the product via recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Outline:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Compound Dilution: A serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Antifungal Susceptibility Testing

A similar broth microdilution method can be used for antifungal testing against yeasts like Candida albicans. For filamentous fungi, spore germination assays or radial growth inhibition assays are often employed.

Herbicidal Activity Screening (Seed Germination and Seedling Growth)

Protocol Outline:

-

Test Compound Application: The test compound is dissolved in a suitable solvent and applied to a solid support (e.g., filter paper in a petri dish) at various concentrations.

-

Seed Planting: Seeds of a model plant (e.g., cress, lettuce) are placed on the treated filter paper.

-

Incubation: The petri dishes are incubated in a controlled environment (light, temperature).

-

Evaluation: After a set period, the percentage of seed germination and the root and shoot length of the seedlings are measured and compared to a solvent-only control.

Mechanistic Insights and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, the quinolone class of antibiotics, which shares a structural resemblance, has a well-defined mechanism of action. They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound.

Caption: Postulated mechanism of action for quinolone antibiotics, a related class of compounds.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant therapeutic and agrochemical potential. While direct biological data for this specific molecule is scarce, the known activities of its structural analogs strongly suggest that it warrants further investigation. Future research should focus on the targeted synthesis and systematic evaluation of its antimicrobial, antifungal, and herbicidal properties. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for any potential development as a lead compound. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-ethyl-2-hydroxy-1H-quinolin-4-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 3-ethyl-2-hydroxy-1H-quinolin-4-one and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document serves as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to facilitate further investigation and application of this versatile class of compounds.

Introduction

Quinolin-4-ones are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1] These compounds can be found in natural sources or synthesized in the laboratory, offering a vast chemical space for the development of novel therapeutic agents.[1] The core structure of quinolin-4-one is amenable to various substitutions, allowing for the fine-tuning of its biological activity.[1] Derivatives of quinolin-4-one have been reported to exhibit a broad spectrum of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities.[2][3] This guide will specifically delve into the derivatives of this compound, exploring their chemical synthesis and biological potential.

Synthesis of this compound Derivatives

The synthesis of quinolin-4-one derivatives can be achieved through several established methods. A common and versatile approach is the Conrad-Limpach-Knorr reaction.[4] This methodology and others are detailed below.

General Synthetic Routes

Several synthetic strategies have been developed for the quinolin-4-one core. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[5] Another key method is the Biere-Seelen's reaction.[1] A palladium-catalyzed carbonylation reaction has also been employed for the synthesis of these scaffolds.[1]

A general procedure for synthesizing 4-hydroxy-2-quinolone analogs involves a three-step protocol starting from isatoic anhydrides.[3] The initial step is the N-alkylation or N-arylation of the isatoic anhydride.[3] This is followed by the synthesis of β-ketoesters bearing long alkyl chains via the reaction of ethyl potassium malonate with appropriate acid chlorides.[3] The final step is the condensation between the N-substituted isatoic anhydride and the β-ketoester using a base like sodium hydride.[3]

Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

A specific example for the synthesis of a 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is provided below.[6]

Procedure:

-

A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head.

-

The reaction mixture is first heated at 220-230°C for 1 hour.

-

The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (typically 3-6 hours).

-

The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The collected solid is then mixed with a 0.5M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL).

-

The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).

-

The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

-

The precipitated 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is collected by filtration and washed with water.

-

If necessary, the product can be further purified by recrystallization.[6]

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following sections and tables summarize some of the key findings.

Anticancer Activity

Quinolin-4-ones have shown significant potential as anticancer agents.[1] For instance, certain 3-amido derivatives of 7-chloroquinolin-4-one have demonstrated potent antiproliferative effects against various human tumor cell lines.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| 55e (a 3-amido-7-chloroquinolin-4-one) | HepG2 | Potent (exact value not specified) | [5] |

| 3h (a quinolinone-carboxamide) | Soybean LOX | 10 | [2] |

| 3s (a quinolinone-carboxamide) | Soybean LOX | 10 | [2] |

| 3g (a quinolinone-carboxamide) | Soybean LOX | 27.5 | [2] |

| 11e (a quinolinone-ferulic acid hybrid) | Soybean LOX | 52 | [2] |

Antimicrobial Activity

The quinolone scaffold is well-known for its antibacterial properties.[4] Analogs of 4-hydroxy-2-quinolone have been synthesized and evaluated for their antibacterial and antifungal activities.[3]

| Compound | Organism | Activity | Reference |

| Pyrano[3,2-h] quinoline derivatives | Bacteria and Fungi | Excellent antibacterial and antifungal activities | [7] |

Antioxidant and Anti-inflammatory Activity

Several 4-hydroxy-2-quinolinone derivatives have been identified as potent antioxidant and anti-inflammatory agents.[2]

| Compound | Assay | Activity | Reference |

| 3g (a quinolinone-carboxamide) | Lipid peroxidation inhibition | 100% | [2] |

| 3g (a quinolinone-carboxamide) | Hydroxyl radical scavenging | 67.7% | [2] |

| 3g (a quinolinone-carboxamide) | ABTS radical cation decolorization | 72.4% | [2] |

| 11e (a quinolinone-ferulic acid hybrid) | Lipid peroxidation inhibition | 97% | [2] |

Signaling Pathways and Experimental Workflows

To better understand the synthesis and mechanism of action of these compounds, visual representations of the processes are provided below.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-hydroxy-2-quinolone analogs.

Caption: A generalized workflow for the synthesis of 4-hydroxy-2-quinolone analogs.

Conrad-Limpach-Knorr Reaction Pathway

This diagram outlines the key steps of the Conrad-Limpach-Knorr reaction for quinolone synthesis.

Caption: Key steps of the Conrad-Limpach-Knorr reaction for quinolone synthesis.

Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery. Their synthetic accessibility and the diverse range of biological activities make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, with detailed protocols, and has summarized their biological potential with quantitative data. The visual representations of synthetic workflows and reaction pathways are intended to aid researchers in their understanding and further exploration of this important class of compounds. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 3-ethyl-2-hydroxy-1H-quinolin-4-one and Related Compounds

Disclaimer: Direct, in-depth research on the specific mechanism of action for this compound is not extensively available in the public domain. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of the broader quinolin-4-one chemical class. The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1]

Introduction to Quinolin-4-ones

Quinolin-4-ones are a class of heterocyclic aromatic compounds that are structurally related to quinoline.[2] They are of significant interest to the pharmaceutical industry due to their diverse pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2] The biological effects of quinolin-4-one derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[2][3]

Potential Mechanisms of Action

The mechanism of action for quinolin-4-one derivatives is multifaceted and target-dependent. Below are the primary mechanisms through which this class of compounds is believed to exert its therapeutic effects.

Enzyme Inhibition

A predominant mechanism of action for many quinolin-4-ones is the inhibition of key cellular enzymes.

Several quinolin-4-one derivatives function as inhibitors of topoisomerases and DNA gyrases, enzymes crucial for DNA replication, transcription, and repair.[4] By targeting these enzymes, they can induce cell cycle arrest and apoptosis in cancer cells and inhibit the growth of bacteria.

-

Signaling Pathway: Inhibition of topoisomerase II leads to the accumulation of double-strand DNA breaks, which activates DNA damage response pathways, often culminating in apoptosis.

Certain derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5] This multi-target inhibition makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[5] Molecular modeling suggests that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE.[5]

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as selective inhibitors of human neuronal nitric oxide synthase (nNOS).[6] This makes them potentially useful for treating neurological disorders where nNOS is implicated.[6]

Novel 3,4-dihydro-2(1H)-quinolinone derivatives have demonstrated inhibitory activity against chitin synthase, a crucial enzyme for fungal cell wall synthesis.[7] This suggests their potential as antifungal agents. Kinetic studies have shown that some of these compounds act as non-competitive inhibitors.[7]

Anticancer Activity

The anticancer properties of quinolin-4-ones are attributed to several mechanisms beyond topoisomerase inhibition.

Some quinolone analogues have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[3] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The quinolin-4-one scaffold is also found in several kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. While not explicitly detailed in the provided context for this compound, this remains a plausible mechanism of action.

Antimicrobial Activity

The antimicrobial effects of quinolin-4-ones are primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.[4] Some derivatives also exhibit antifungal activity by inhibiting enzymes like chitin synthase.[7]

Quantitative Data on Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of some quinolin-4-one derivatives against various targets.

| Compound Class | Target | IC50 (µM) | Reference |

| 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives | eeAChE | 0.56 | [5] |

| eqBuChE | 2.3 | [5] | |

| hMAO-A | 0.3 | [5] | |

| hMAO-B | 1.4 | [5] | |

| 3,4-dihydro-2(1H)-quinolinone derivatives | Chitin Synthase | IC50 of 0.09 mM for compound 2b | [7] |

Experimental Protocols

General Synthesis of 4-Hydroxyquinolin-2(1H)-ones

A common method for synthesizing the 4-hydroxyquinolin-2-one core involves the thermal condensation of an aniline with a substituted diethyl malonate.[8][9]

Procedure:

-

A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask at 220-230°C for 1 hour.[8][9]

-

The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (3-6 hours).[8][9]

-

The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.[8]

-

The resulting precipitate is collected by filtration.[8]

-

The crude product is then purified by recrystallization.[8]

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a specific enzyme.

Materials:

-

Test compound (e.g., this compound)

-

Target enzyme (e.g., AChE, chitin synthase)

-

Substrate for the enzyme

-

Buffer solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. A control well with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Based on the extensive research into the quinolin-4-one scaffold, the mechanism of action for this compound is likely to involve the inhibition of one or more key cellular enzymes. The specific target would depend on the cellular context and the overall molecular structure of the compound. Plausible mechanisms include the inhibition of topoisomerases, kinases, cholinesterases, or other enzymes vital for cellular function and proliferation. Further experimental validation is necessary to elucidate the precise molecular targets and signaling pathways affected by this specific compound. The information presented in this guide provides a robust framework for initiating such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-ethyl-2-hydroxy-1H-quinolin-4-one (CAS No: 1873-60-5), a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a core structure in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This document compiles and presents the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate the identification and characterization of this compound.

It is important to note that a complete, publicly available experimental dataset for this compound is not readily found in the scientific literature or spectral databases. Therefore, this guide presents spectroscopic data for the closely related analogue, 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one , which differs by the presence of a methyl group at the N1 position. This data serves as a valuable reference point, with expected similarities in the core quinolinone signals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one were not available in the provided search results. Researchers should anticipate signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the quinoline core, and the N-methyl group.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: For quinolinone structures, characteristic IR absorption bands are expected for the C=O stretch of the quinolone, and O-H and N-H stretching vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

| m/z | Assignment |

| Data not available in search results |

Note: The molecular weight of this compound is 189.21 g/mol . The expected molecular ion peak [M+H]⁺ in mass spectrometry would be approximately m/z 190.08.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for quinolinone derivatives.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the compound is ground with spectroscopic grade KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a quinolinone derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activities of the Quinolinone Scaffold

The quinolinone core is associated with a wide range of biological activities. The diagram below highlights some of the key therapeutic areas where quinolinone derivatives have shown promise.

Caption: Overview of the diverse biological activities associated with the quinolinone scaffold.

References

The Quinolinone Core: A Technical Guide to its Discovery and Rich History

For researchers, scientists, and professionals in drug development, understanding the origins and evolution of a chemical scaffold is paramount to innovation. The quinolinone core, a prominent feature in a multitude of pharmacologically active compounds, boasts a rich history stretching back to the 19th century. This in-depth technical guide chronicles the discovery and historical development of quinolinone compounds, presenting key milestones, foundational synthetic protocols, and the mechanistic underpinnings of their biological activities.

From Coal Tar to Targeted Therapeutics: A Historical Overview

The story of the quinolinone scaffold begins with the isolation of its parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[1][2] This discovery was followed in 1842 by Charles Gerhardt's synthesis of a compound he named "Chinoilin" or "Chinolein" through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide.[2] It was later recognized by August Hoffmann that Runge's and Gerhardt's compounds were, in fact, identical.[2]

The late 19th century marked the dawn of synthetic quinolinone chemistry, with the first successful synthesis of a quinolinone derivative.[3] This period saw the development of several seminal synthetic methods that are still recognized today, including the Skraup, Friedländer, and Camps syntheses.

A pivotal moment in the history of quinolinones as therapeutic agents occurred in the early 1960s with the serendipitous discovery of the first quinolone antibiotic. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with antibacterial activity.[4] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, became the lead for the development of nalidixic acid, the first synthetic quinolone antibiotic, introduced in 1962.[4][5][6] Although technically a naphthyridone, nalidixic acid is widely considered the progenitor of the vast family of quinolone antibiotics.[5]

This discovery spurred decades of research, leading to the development of successive generations of quinolone and fluoroquinolone antibiotics with progressively broader spectra of activity and improved pharmacokinetic profiles.

Key Milestones in the Discovery and Development of Quinolinones

| Year | Discoverer/Developer | Key Compound/Discovery | Significance |

| 1834 | Friedlieb Ferdinand Runge | Quinoline | First isolation from coal tar.[1][2] |

| 1842 | Charles Gerhardt | "Chinoilin" (Quinoline) | Synthesis from natural alkaloids.[2] |

| Late 19th Century | Various | First synthetic quinolinones | Dawn of synthetic quinolinone chemistry.[3] |

| 1880 | Zdenko Hans Skraup | Skraup Synthesis | A fundamental method for quinoline synthesis.[5][7] |

| 1882 | Paul Friedländer | Friedländer Synthesis | A versatile method for synthesizing substituted quinolines.[3][8][9] |

| 1899 | Rudolph Camps | Camps Quinoline Synthesis | A method for the synthesis of hydroxyquinolines.[10][11] |

| Early 1960s | George Lesher et al. | Nalidixic Acid | First synthetic quinolone antibiotic, a byproduct of chloroquine synthesis.[4][5][6] |

| 1962 | - | Introduction of Nalidixic Acid | Marked the beginning of the quinolone antibiotic era.[5][6] |

Foundational Synthetic Protocols

The following sections provide an overview of the methodologies for three key historical syntheses of the quinoline and quinolinone core.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[5][7]

Experimental Protocol (Representative):

-

Aniline is mixed with glycerol.

-

Concentrated sulfuric acid is carefully added to the mixture.

-

An oxidizing agent, such as nitrobenzene, is introduced.

-

The mixture is heated, often in the presence of a moderator like ferrous sulfate to control the exothermic reaction.

-

The reaction mixture is then worked up to isolate the quinoline product.

The Friedländer Synthesis (1882)

The Friedländer synthesis provides a route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[3][8][9]

Experimental Protocol (Representative):

-

A 2-aminoaryl aldehyde or ketone is dissolved in a suitable solvent.

-

A compound containing an α-methylene group (e.g., a ketone or ester) is added.

-

An acid or base catalyst is introduced to the mixture.

-

The reaction is heated to facilitate condensation and cyclization.

-

The product is isolated and purified.

The Camps Quinoline Synthesis (1899)

The Camps synthesis is a method for producing hydroxyquinolinones from o-acylaminoacetophenones through an intramolecular cyclization reaction, typically in the presence of a base.[10][11]

Experimental Protocol (Representative):

-

An o-acylaminoacetophenone is dissolved in an alcoholic solvent.

-

A solution of a strong base, such as sodium hydroxide, is added.

-

The mixture is heated under reflux to promote cyclization.

-

Acidification of the reaction mixture precipitates the hydroxyquinolinone product.

-

The product is collected by filtration and purified.

Generations of Quinolone Antibiotics and Structure-Activity Relationships

The development of quinolone antibiotics is often categorized into generations, each characterized by an expanded spectrum of activity.[12]

| Generation | Key Compounds | General Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily active against Gram-negative bacteria, with limited activity against Gram-positives and no anaerobic coverage.[12][13][14] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Introduction of a fluorine atom at position 6 and a piperazine ring at position 7 broadened the spectrum to include some Gram-positive bacteria and atypical pathogens.[12][13][14] |

| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[15] |

| Fourth | Trovafloxacin, Moxifloxacin | Broadest spectrum, including activity against anaerobic bacteria.[12] |

Early structure-activity relationship (SAR) studies revealed the importance of various substituents on the quinolone core for antibacterial potency.[6][14] For instance, the carboxyl group at position 3 and the ketone at position 4 are essential for activity. The substituent at the N-1 position influences potency and pharmacokinetics, while modifications at the C-7 position significantly impact the spectrum of activity. The addition of a fluorine atom at C-6 was a major breakthrough, dramatically increasing antibacterial efficacy.[6]

Genotoxic Potential of Quinolone Antibacterials

A study investigating the genotoxic potential of various quinolone antibacterials determined the molar concentration that produces 10% of the maximum response (EC10). This data provides a quantitative measure of their potential to cause DNA damage.[16]

| Compound | Generation | EC10 (nM) |

| Cinoxacin | First | 2917.0 |

| Pipemidic acid | First | 2758.4 |

| Nalidixic acid | First | 1449.0 |

| Oxolinic acid | First | 188.1 |

| Norfloxacin | Second | 140.0 |

| Enoxacin | Second | 100.2 |

| Lomefloxacin | Second | 78.3 |

| Fleroxacin | Second | 66.8 |

| Ciprofloxacin | Second | 43.5 |

| Ofloxacin | Second | 35.1 |

| Levofloxacin | Third | 29.5 |

| Sparfloxacin | Third | 16.8 |

Data sourced from a study on the genotoxic potential of quinolone antibacterials.[16]

Signaling Pathway: Fluoroquinolone-Mediated GABAA Receptor Inhibition

A significant mechanism underlying the neurotoxic side effects of some fluoroquinolones is their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1][17][18] GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.

The binding of the inhibitory neurotransmitter GABA to the GABAA receptor normally opens an associated chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. Fluoroquinolones can act as antagonists at the GABAA receptor, blocking the binding of GABA.[19] This inhibition prevents the opening of the chloride channel, leading to reduced neuronal hyperpolarization and a state of increased neuronal excitability.[17][18] This hyperexcitable state can manifest as various central nervous system side effects, including, in rare cases, seizures.[1][17]

This technical guide provides a foundational understanding of the discovery and historical development of quinolinone compounds. From their origins in coal tar to their evolution as powerful therapeutic agents, the journey of the quinolinone core underscores the intricate relationship between chemical synthesis, serendipitous discovery, and rational drug design. For the modern researcher, this historical context is invaluable for the continued exploration and exploitation of this privileged scaffold in the development of new and improved medicines.

References

- 1. japer.in [japer.in]

- 2. Camps_quinoline_synthesis [chemeurope.com]

- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Camps Quinoline Synthesis [drugfuture.com]

- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. patientcareonline.com [patientcareonline.com]

- 19. Fluoroquinolone Sensitization - The Alliance for Benzodiazepine Best Practices [benzoreform.org]

Tautomerism of 3-ethyl-2-hydroxy-1H-quinolin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the keto and enol forms of quinolinone derivatives is a critical aspect influencing their physicochemical properties, biological activity, and drug development potential. This guide provides a detailed examination of the tautomerism of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a representative member of this class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related 4-hydroxy-1H-quinolin-4-one analogues to present a comprehensive overview. The keto-enol tautomerism is explored through spectroscopic techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy as a key diagnostic tool. A generalized experimental protocol for investigating this phenomenon is also provided.

Introduction to Quinolinone Tautomerism

Quinolinone derivatives can exist in two primary tautomeric forms: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the quinoline ring, the solvent, pH, and temperature. For many 4-hydroxy-1H-quinolin-4-one derivatives, the keto form is predominantly favored in both solid and solution states.[1][2][3][4] Understanding the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, planarity, and overall electronic distribution, which in turn affect its interaction with biological targets.

The tautomeric equilibrium of this compound is depicted below:

References

Solubility of 3-ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Guide to Determination and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a quinolinone derivative of interest in pharmaceutical research. A comprehensive review of scientific literature reveals a notable absence of quantitative solubility data for this specific compound in various organic and inorganic solvents. Consequently, this document serves as a detailed methodological guide for researchers to determine its solubility profile accurately. The primary focus is on the "gold standard" saturation shake-flask method for measuring thermodynamic equilibrium solubility. The guide outlines the critical importance of solubility in the drug discovery and development pipeline, provides a step-by-step experimental protocol, and includes a visual workflow to ensure procedural clarity.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the therapeutic efficacy of a potential drug candidate.[1][2][3] For orally administered drugs, dissolution is a prerequisite for absorption; a compound must be in solution to permeate the gastrointestinal membrane and enter systemic circulation.[4][5]

Key implications of solubility include:

-

Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability, often requiring higher doses to achieve therapeutic concentrations.[4][5]

-

Formulation Development: Understanding the solubility profile across different solvents and pH values is essential for designing appropriate dosage forms, from oral solids to parenteral solutions.[1][5]

-

In Vitro Assays: Inaccurate solubility data can lead to precipitation in bioassays, resulting in unreliable and misleading results regarding a compound's potency and efficacy.[2]

-

Drug Discovery and Lead Optimization: Early assessment of solubility allows for the selection and chemical modification of promising compounds to improve their drug-like properties, reducing the risk of late-stage development failure.[4][6]

Given that over 40% of new chemical entities are reported to be practically insoluble in water, the accurate determination of solubility is a cornerstone of pharmaceutical sciences.[4][5]

Solubility Data for this compound

A thorough search of publicly available scientific databases and literature was conducted for quantitative solubility data pertaining to this compound (CAS Number: 1873-60-5), including its tautomeric form, 3-ethyl-4-hydroxyquinolin-2(1H)-one. This investigation did not yield specific numerical solubility values in common pharmaceutical solvents. The absence of this data necessitates experimental determination to proceed with any research or development activities involving this compound. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment

-